4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
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Overview
Description
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a triazole ring, and a butanamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using reagents like sodium azide and an appropriate alkyne.
Coupling Reaction: The pyrimidine and triazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cancer development . The compound binds to key proteins in the pathway, disrupting their function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-yl)pyrimidin-2-yl)amino-1H-indole-2-carboxamide: Another compound with a pyrimidine ring, known for its anticancer properties.
4-(pyrimidin-2-ylamino)benzamide: Similar structure with applications in inhibiting the Hedgehog signaling pathway.
Uniqueness
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is unique due to its combination of a pyrimidine ring, triazole ring, and butanamide moiety. This unique structure allows it to interact with multiple biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N7O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H19N7O/c25-16(3-1-8-19-17-20-9-2-10-21-17)23-15-6-4-14(5-7-15)11-24-13-18-12-22-24/h2,4-7,9-10,12-13H,1,3,8,11H2,(H,23,25)(H,19,20,21) |
InChI Key |
QBMOBMRIQAZNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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